Cyanomethyl 3-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl 3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c10-4-5-15-9(12)7-2-1-3-8(6-7)16(11,13)14/h1-3,6H,5H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQLHADYYGGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyanomethyl 3 Sulfamoylbenzoate and Analogues
Strategic Approaches to Sulfamoylbenzoate Core Synthesis
Routes via Substituted Halobenzenesulfonamide Intermediates
One common approach to the synthesis of the sulfamoylbenzoate core involves the use of substituted halobenzenesulfonamide intermediates. For instance, 4-chloro-3-sulfamoylbenzoic acid is a widely used intermediate in the preparation of various pharmaceuticals. guidechem.com The synthesis of this intermediate can be achieved by reacting p-chlorobenzoic acid with chlorosulfonic acid, followed by amination with ammonia (B1221849) water. guidechem.com The resulting 4-chloro-3-sulfamoylbenzoic acid can then be further functionalized.
A key transformation in this route is the conversion of the halogen substituent to a carboxyl group. This can be achieved through various methods, such as Grignard reagent formation followed by carboxylation, or palladium-catalyzed carbonylation reactions. The choice of method often depends on the specific substrate and the desired reaction conditions.
Derivatization of Sulfamoylbenzoic Acids
An alternative strategy involves the derivatization of pre-existing sulfamoylbenzoic acids. This approach is particularly useful when the desired sulfamoylbenzoic acid is commercially available or can be readily synthesized. For example, 3-sulfamoylbenzoic acid can be used as a starting material. sigmaaldrich.com Derivatization can involve reactions at the carboxylic acid group or the sulfamoyl group.
A notable example is the conversion of the carboxylic acid to an acid chloride, which is a highly reactive intermediate for further transformations. google.com For example, reacting 2,4-dichloro-5-sulfamoylbenzoic acid with thionyl chloride at 80°C for one hour yields the corresponding sulfamoylbenzoyl chloride. google.com This acid chloride can then be used in esterification reactions.
Furthermore, derivatization can also occur at the sulfamoyl group. For instance, N-substituted sulfamoylbenzoates can be prepared by reacting a sulfamoylbenzoyl chloride with an appropriate amine in the presence of a base like triethylamine (B128534). google.comgoogle.com
Regioselective Functionalization Strategies
Achieving the desired 1,3-substitution pattern of the sulfamoyl and carboxyl groups on the benzene (B151609) ring requires careful consideration of regioselectivity. Directed ortho-metalation is a powerful tool for the regioselective functionalization of benzoic acids. acs.orgorganic-chemistry.org By using specific lithium amide bases and directing groups, it is possible to introduce substituents at specific positions on the aromatic ring. acs.orgorganic-chemistry.org For example, the treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA at -78 °C leads to deprotonation exclusively at the position ortho to the carboxylate. acs.orgorganic-chemistry.org
Another approach involves the use of transition metal-catalyzed C-H activation/annulation reactions. Rhodium(III)-catalyzed reactions of benzoic acids with vinyl acetates have been shown to produce 3-substituted isocoumarins with high regioselectivity. acs.org Similarly, rhodium-catalyzed carboxylate-directed thiolation of benzoic acids provides a regioselective method for introducing sulfur-containing functional groups. rsc.org These methods, while not directly producing sulfamoylbenzoates, demonstrate the potential for regioselective functionalization of benzoic acid derivatives that could be adapted for the synthesis of the target compound.
Methodologies for Cyanomethyl Ester Formation
Once the 3-sulfamoylbenzoate core is in hand, the final step is the formation of the cyanomethyl ester. This can be accomplished through several established esterification methods.
Carboxylic Acid Halide Acylation of α-Hydroxynitriles
A robust method for the synthesis of cyanomethyl esters involves the reaction of a carboxylic acid halide with an α-hydroxynitrile. google.com This reaction is typically carried out in the presence of a hydrogen halide acceptor, such as a tertiary amine, and a catalytic amount of a tertiary-aminopyridine or N-methylimidazole. google.com The carboxylic acid halide, for example, 3-sulfamoylbenzoyl chloride, can be prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride. guidechem.comgoogle.com The α-hydroxynitrile, such as glycolonitrile (B6354644) (formaldehyde cyanohydrin), then acts as the nucleophile to form the ester. youtube.com
| Reactants | Catalyst/Reagents | Product | Reference |
| Carboxylic acid halide, α-hydroxynitrile | Tertiary amine, tertiary-aminopyridine/N-methylimidazole | Cyanomethyl ester | google.com |
| 4-Chloro-3-sulfamoylbenzoic acid, Thionyl chloride | - | 4-Chloro-3-sulfamoylbenzoyl chloride | guidechem.com |
Alkylation of Carboxylate Salts with Cyanomethylating Agents
An alternative and widely used method for ester formation is the alkylation of a carboxylate salt with a suitable alkylating agent. libretexts.org In the context of cyanomethyl ester synthesis, this involves reacting the sodium or potassium salt of 3-sulfamoylbenzoic acid with a cyanomethylating agent. prepchem.com A common and effective cyanomethylating agent is chloroacetonitrile (B46850). prepchem.com The reaction is typically performed in a polar aprotic solvent such as acetone (B3395972) or DMF, often in the presence of a base like triethylamine or potassium carbonate to facilitate the formation of the carboxylate salt. prepchem.comchemicalbook.com
For instance, the synthesis of cyanomethyl 3-n-butylthio-4-phenoxy-5-sulfamylbenzoate was achieved by refluxing the corresponding carboxylic acid with chloroacetonitrile and triethylamine in dry acetone for 20 hours. prepchem.com Similarly, cyanomethyl benzoate (B1203000) can be synthesized by reacting benzoic acid with potassium carbonate and then with 2-bromoacetonitrile in DMF. chemicalbook.com
| Carboxylic Acid | Cyanomethylating Agent | Base | Solvent | Conditions | Product | Reference |
| 3-n-butylthio-4-phenoxy-5-sulfamylbenzoic acid | Chloroacetonitrile | Triethylamine | Dry Acetone | Reflux, 20 hours | Cyanomethyl 3-n-butylthio-4-phenoxy-5-sulfamylbenzoate | prepchem.com |
| Benzoic acid | 2-Bromoacetonitrile | Potassium Carbonate | DMF | 0°C to 25°C, 12 hours | Cyanomethyl benzoate | chemicalbook.com |
Carbon-Carbon Bond Cleavage Approaches for Cyanomethyl Benzoates (e.g., from Indanones)
A novel and effective method for the synthesis of 2-(cyanomethyl)benzoic esters involves the carbon-carbon bond cleavage of indanone derivatives. nih.govacs.org This approach represents a significant departure from traditional esterification methods. The reaction mechanism is initiated by the deprotonation of an alcohol using a chemical base. This is followed by a nucleophilic addition to the indanone and a subsequent Beckmann fragmentation, which ultimately leads to the formation of the desired cyanomethyl benzoate. nih.govacs.org
This synthetic strategy is notable for its mild reaction conditions and has been shown to be applicable even under electrochemical conditions, which eliminates the need for external chemical bases. nih.govacs.org The versatility of this method allows for the late-stage functionalization of a variety of natural alcohols, highlighting its potential for creating a diverse range of cyanomethyl benzoate analogues. nih.govacs.org The core of this transformation is the strategic cleavage of a C(CO)-C(Ar) bond within the indanone framework. researchgate.net
Recent advancements in radical chemistry have further expanded the possibilities for C-C bond cleavage reactions. For instance, iminyl radicals, which can be generated from O-acyl cycloalkanone oxime esters, can undergo ring-opening C-C bond cleavage to produce cyanoalkyl radicals. researchgate.net These radicals can then participate in various C-C bond-forming reactions, enabling the synthesis of diverse, distally functionalized alkyl nitriles. researchgate.net This highlights a broader trend in organic synthesis toward the use of radical-mediated C-C bond cleavage for the construction of complex molecules. mdpi.comresearchgate.net
Table 1: Key Features of C-C Bond Cleavage from Indanones for Cyanomethyl Benzoate Synthesis
| Feature | Description | Reference |
| Starting Material | Indanone Derivatives | nih.govacs.org |
| Key Reaction Steps | Deprotonation, Nucleophilic Addition, Beckmann Fragmentation | nih.govacs.org |
| Key Bond Cleavage | C(CO)-C(Ar) | researchgate.net |
| Alternative Conditions | Electrochemical (base-free) | nih.govacs.org |
| Applicability | Late-stage functionalization of natural alcohols | nih.govacs.org |
Convergent Synthesis of Cyanomethyl 3-sulfamoylbenzoate
The direct esterification of 3-sulfamoylbenzoic acid or its derivatives with a cyanomethylating agent is a primary strategy for constructing the target molecule. sigmaaldrich.com 3-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, serves as a crucial building block in organic synthesis. sigmaaldrich.com The esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov
The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride (e.g., 4-sulfamoylbenzoyl chloride). sigmaaldrich.com This activated intermediate can then readily react with the corresponding alcohol to form the ester. A plethora of methods for direct esterification have been developed, utilizing a range of catalysts and reaction conditions to improve efficiency and yield. nih.govmedcraveonline.com
While direct searches for the synthesis of this compound from methyl 2-methoxy-5-chlorobenzoate did not yield specific results, general principles of organic synthesis allow for the postulation of a plausible integrated pathway. Such a pathway would involve multiple transformations to convert the starting material into the desired product.
A hypothetical route could begin with the transformation of the methyl ester of methyl 2-methoxy-5-chlorobenzoate to the corresponding benzoic acid. Subsequent steps would involve the introduction of the sulfamoyl group onto the benzene ring and the conversion of the chloro and methoxy (B1213986) substituents as needed. Finally, esterification of the resulting 3-sulfamoylbenzoic acid with a cyanomethylating agent would yield the final product. Each of these steps would require careful selection of reagents and optimization of reaction conditions to ensure a successful synthesis.
Catalytic and Mechanistic Aspects in Synthesis
The efficiency and selectivity of the synthesis of this compound are heavily influenced by the choice of catalysts and the optimization of reaction parameters. Understanding the underlying mechanisms is crucial for developing robust and scalable synthetic protocols.
Transition metal catalysts, particularly copper salts, have been shown to play a significant role in esterification reactions. organic-chemistry.org Copper-catalyzed methods can facilitate the formation of esters under milder conditions than traditional methods. For instance, copper iodide has been identified as a promoter for the esterification of diazonium salts with carboxylic acids. nih.gov While this specific example involves a deaminative esterification, it highlights the potential of copper catalysts in C-O bond formation, which is central to ester synthesis.
Copper(II) containing phosphomolybdic acid has also been developed as a catalyst for esterification, demonstrating good thermal stability and reusability. nih.gov The mechanism of copper-catalyzed esterification can involve the coordination of the carboxylate to the copper center, which activates it for nucleophilic attack by the alcohol. nih.gov
Table 2: Examples of Copper Catalysts in Esterification
| Catalyst | Reaction Type | Reference |
| Copper Iodide | Deaminative Esterification | nih.gov |
| Cu(MeCN)4BF4 | Deaminative Esterification | nih.gov |
| Copper (II) containing Phosphomolybdic Acid | Esterification of Lauric Acid | nih.gov |
The choice of solvent and the optimization of reaction conditions such as temperature and reaction time are critical for maximizing the yield and purity of the desired product. Dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) are common solvents in organic synthesis due to their ability to dissolve a wide range of reactants and their suitable boiling points for many reactions.
DMSO can, in some cases, act not only as a solvent but also as a reactant. rsc.org However, for the synthesis of this compound, its primary role would likely be as a polar aprotic solvent, facilitating the dissolution of ionic intermediates and reagents. The optimization of reaction conditions involves systematically varying parameters to find the ideal balance between reaction rate and selectivity. scielo.brscielo.br For instance, in palladium-catalyzed reactions for the synthesis of related nitrile-containing compounds, solvents like dioxane and bases such as lithium hexamethyldisilazide (LiHMDS) have been optimized to achieve high yields. nih.gov The temperature is another crucial factor, with lower temperatures sometimes favoring higher yields by minimizing side reactions. nih.gov
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Ester Linkage
The ester group in cyanomethyl 3-sulfamoylbenzoate is a key site for nucleophilic attack. The presence of the electron-withdrawing cyanomethyl group activates the carbonyl carbon, making it more susceptible to reaction with nucleophiles compared to simple alkyl esters.
The hydrolysis of the ester can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. lookchem.comorganic-chemistry.orgnih.gov This process is reversible. organic-chemistry.org
Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and cyanomethanol. This reaction is generally irreversible. organic-chemistry.org
Cyanomethyl esters are known to be sensitive to nucleophiles and can be readily cleaved. dnu.dp.ua The cleavage of the ester linkage by a nucleophile like sodium sulfide (B99878) (Na₂S) proceeds via a nucleophilic acyl substitution mechanism. The sulfide anion (S²⁻) or hydrosulfide (B80085) anion (HS⁻), being potent nucleophiles, would attack the electrophilic carbonyl carbon of the ester. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the cyanomethoxide anion as the leaving group and the formation of a thio-carboxylate. The cyanomethoxide is then protonated by a suitable proton source in the medium. The interaction of sodium sulfide with diaryl sulfides possessing electron-withdrawing groups in dipolar aprotic solvents leads to the cleavage of the thioether bond. dnu.dp.uaorganic-chemistry.org
Mechanistic Steps for Cleavage with Sodium Sulfide:
Nucleophilic Attack: The sulfide or hydrosulfide anion attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, and the cyanomethoxide anion is eliminated.
Protonation: The cyanomethoxide anion is protonated to yield cyanomethanol.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. sciencemadness.orgnih.gov In the context of this compound, reaction with an alcohol (R'OH) under acidic or basic conditions would lead to the formation of a new ester (3-sulfamoylbenzoate ester of R'OH) and cyanomethanol.
The general mechanism under basic conditions involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the cyanomethyl ester. nih.gov Under acidic conditions, the carbonyl group is protonated to increase its electrophilicity before being attacked by the alcohol. nih.gov The reaction is an equilibrium process, and the outcome can be influenced by the relative amounts of reactants and products. sciencemadness.org
Cyanomethyl esters are considered "active esters" and are employed in synthesis to facilitate the formation of other esters under mild conditions. researchgate.net
Reactivity of the Sulfonamide Functionality
The sulfonamide group (-SO₂NH₂) possesses a nitrogen atom with lone pair electrons, making it nucleophilic, and an acidic proton, allowing for various transformations.
The nitrogen atom of the sulfonamide can be alkylated or acylated.
N-Alkylation: N-alkylation of arylsulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. tubitak.gov.trsemanticscholar.orgsemanticscholar.org The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion, which then displaces the halide from the alkyl halide. Lewis acids can also catalyze the N-alkylation of sulfonamides with alkyl halides. tubitak.gov.tr Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., manganese, iridium, ruthenium) have also been developed as greener alternatives. semanticscholar.orgnih.gov
N-Acylation: N-acylation of sulfonamides can be accomplished using acylating agents like acyl chlorides or anhydrides. leah4sci.comwikipedia.orgyoutube.commasterorganicchemistry.com These reactions are often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. youtube.commasterorganicchemistry.com Catalytic methods using Lewis acids or solid acid catalysts have also been reported to promote the N-acylation of sulfonamides under milder and more efficient conditions. wikipedia.org N-acylsulfonamides are an important class of compounds with various biological activities. youtube.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Arylsulfonamides
| Reaction Type | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetonitrile) | N-Alkylsulfonamide | tubitak.gov.trsemanticscholar.org |
| N-Alkylation | Alcohol, Mn or Ru catalyst | High Temperature | N-Alkylsulfonamide | semanticscholar.org |
| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Inert Solvent | N-Acylsulfonamide | youtube.commasterorganicchemistry.com |
| N-Acylation | Acid Anhydride, Acid Catalyst (e.g., H₂SO₄) | Solvent or Solvent-free | N-Acylsulfonamide | wikipedia.org |
The sulfamoyl nitrogen can participate in other reactions as well. For instance, arylsulfonamides can react with nitrosyl chloride to yield arylsulfonyl chlorides.
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the cyanomethyl ester group (-COOCH₂CN) and the sulfamoyl group (-SO₂NH₂). Both of these groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS) reactions.
The deactivating nature of these groups arises from their ability to withdraw electron density from the aromatic ring through inductive and/or resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.
When an electrophilic substitution reaction, such as nitration, halogenation, or sulfonation, is performed on this compound, the incoming electrophile will be directed to the positions meta to both existing substituents. The positions ortho and para to the deactivating groups are destabilized in the carbocation intermediate (the sigma complex), making meta attack the favored pathway.
Given that both substituents are in a meta-relationship to each other (positions 1 and 3), they will direct incoming electrophiles to the remaining meta positions (positions 4 and 6 relative to the ester group, which are also meta to the sulfonamide group).
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence | Reference |
|---|---|---|---|
| -COOR (Ester) | Deactivating | Meta | |
| -SO₂NH₂ (Sulfonamide) | Deactivating | Meta |
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution (SₑAr):
The benzene ring of this compound is heavily deactivated towards electrophilic attack. Electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making reactions with electrophiles significantly slower compared to benzene. lumenlearning.comlumenlearning.com The sulfamoyl group and the ester group both pull electron density from the ring through inductive and resonance effects.
The directing influence of these groups determines the position of any potential substitution. Both the ester and the sulfamoyl groups are meta-directors.
The cyanomethyl ester group at position C-1 directs incoming electrophiles to position C-5 (meta).
The sulfamoyl group at position C-3 also directs incoming electrophiles to position C-5 (meta).
Consequently, the C-5 position is doubly favored for electrophilic substitution, while the positions ortho and para to the substituents (C-2, C-4, and C-6) are strongly deactivated. Any electrophilic substitution reaction on this molecule would proceed very slowly and would yield predominantly the C-5 substituted product.
Nucleophilic Substitution:
The cyanomethyl ester moiety itself presents sites for nucleophilic attack. The ester's carbonyl carbon is electrophilic and can be attacked by nucleophiles, potentially leading to hydrolysis or transesterification under appropriate conditions. Furthermore, the cyanomethyl group can participate in substitution reactions where cyanide acts as a leaving group, although this is less common than reactions at the carbonyl center. The synthesis of related compounds, such as methyl 3-(cyanomethyl)benzoate, can involve nucleophilic substitution where a halide at the benzylic position is displaced by a cyanide ion.
While the aromatic ring is electron-poor, making it theoretically more susceptible to Nucleophilic Aromatic Substitution (SₙAr), such reactions typically require a good leaving group (like a halogen) on the ring, which is absent in this molecule. Therefore, nucleophilic attack directly on the aromatic ring is not a favored reaction pathway.
Influence of Substituents on Aromatic Reactivity
The reactivity of an aromatic ring in electrophilic substitution is fundamentally tied to its electron density. Substituents that donate electrons activate the ring, while those that withdraw electrons deactivate it. lumenlearning.com In this compound, both substituents are potent deactivators.
Sulfamoyl Group (-SO₂NH₂): The sulfonyl portion of this group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This deactivating influence is primarily inductive. Studies on related cyclic sulfamidates have shown that the N-SO₃ moiety can significantly raise the activation barrier for nucleophilic attack, highlighting the powerful electronic influence of sulfonamide-related groups. unirioja.es
Cyanomethyl Ester Group (-COOCH₂CN): This group deactivates the ring through two mechanisms. The carbonyl group withdraws electron density via both induction and resonance. The attached cyanomethyl group further enhances this electron-withdrawing nature.
The combined effect of these two meta-directing, deactivating groups makes the aromatic ring of this compound exceptionally electron-poor and thus highly unreactive toward electrophiles. Research on benzoquinone derivatives has similarly shown that electron-withdrawing substituents, such as chlorine, increase reactivity towards nucleophiles while deactivating the ring for other reactions. nih.govnih.gov This principle applies here, where the collective deactivation surpasses the effect of a single substituent.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Cyanomethyl ester (-COOCH₂CN) | C-1 | Electron-withdrawing | Deactivating | Meta |
| Sulfamoyl (-SO₂NH₂) | C-3 | Electron-withdrawing | Deactivating | Meta |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of Cyanomethyl 3-sulfamoylbenzoate, distinct signals corresponding to the different proton environments are expected. The cyanomethyl protons (-O-CH₂-CN) would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen and cyano groups, typically placing it in the downfield region of the spectrum.
The protons on the aromatic ring would exhibit more complex splitting patterns and chemical shifts depending on their position relative to the sulfamoyl and ester functional groups. The aromatic protons are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the benzene (B151609) ring current and the electron-withdrawing substituents. The specific multiplicity of these signals (e.g., doublet, triplet, or multiplet) would depend on the spin-spin coupling between adjacent protons. The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift could be variable due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon of the cyanomethyl group (-CH₂CN) and the nitrile carbon (-C≡N) would also have characteristic chemical shifts. The aromatic carbons would appear in the region of approximately 120-140 ppm, with the carbons directly attached to the substituents showing distinct shifts from the others.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. For the molecular formula C₉H₈N₂O₄S, the predicted monoisotopic mass is 240.02048 Da. oakwoodchemical.com HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous confirmation of the elemental composition. Predicted m/z values for various adducts in HRMS are provided in the table below. oakwoodchemical.com
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.02776 |
| [M+Na]⁺ | 263.00970 |
| [M-H]⁻ | 239.01320 |
| [M+NH₄]⁺ | 258.05430 |
| [M+K]⁺ | 278.98364 |
This data is based on predicted values.
Under electron ionization (EI), the molecule would likely undergo fragmentation, with potential cleavage of the ester bond, loss of the cyanomethyl group, or loss of the sulfamoyl group, providing valuable structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group would be anticipated around 1720-1740 cm⁻¹. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) would likely appear as two distinct bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would be expected to produce strong bands in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C≡N stretch of the nitrile group would typically be observed as a medium-intensity band around 2240-2260 cm⁻¹. Finally, the aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and the C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar compound like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for purity analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.
For the isolation and purification of this compound on a larger scale, flash chromatography using a silica (B1680970) gel stationary phase could be employed. The choice of eluent, typically a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate), would be optimized to achieve effective separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
No specific HPLC methods for the analysis of this compound have been detailed in the available scientific literature. Method development for HPLC typically involves the systematic optimization of several parameters to achieve the desired separation and quantification of a target analyte. This process includes the selection of an appropriate stationary phase (the column), a mobile phase (the solvent system), the flow rate, and the detector wavelength.
For a compound like this compound, a reverse-phase HPLC method would likely be explored. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The optimal composition of the mobile phase and the gradient or isocratic elution mode would need to be determined experimentally to ensure adequate resolution from any impurities or related substances.
Validation of an HPLC method is a critical step to ensure its reliability and reproducibility. This process, as outlined by international guidelines, involves assessing parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Without experimental data, a data table for a validated HPLC method for this compound cannot be constructed.
Thin-Layer Chromatography (TLC) and Column Chromatography
Similar to HPLC, no published methods for the analysis or purification of this compound using Thin-Layer Chromatography (TLC) or column chromatography were found.
Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the separation and identification of compounds. It is often employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. The development of a TLC method involves selecting an appropriate stationary phase (e.g., silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC.
Column chromatography is a preparative purification technique used to separate a compound of interest from a mixture. The principles are similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase (e.g., silica gel or alumina). The mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection in different fractions. The selection of the appropriate eluent system is often guided by preliminary TLC analysis.
The lack of documented methods for these techniques for this compound indicates a gap in the available chemical literature for this compound.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the intrinsic electronic characteristics of a molecule. For cyanomethyl 3-sulfamoylbenzoate, these studies have provided insights into its molecular orbitals and the distribution of electronic charge across its structure.
Molecular Orbital Analysis
Molecular orbital (MO) theory offers a sophisticated model to describe the electronic behavior of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals are key determinants of a molecule's reactivity and electronic transitions. While specific energy values and detailed orbital diagrams for this compound are not publicly available in comprehensive research articles, general principles of organic chemistry allow for a qualitative description. The HOMO is expected to be localized on the electron-rich aromatic ring and the sulfamoyl group, while the LUMO is likely centered on the electron-withdrawing cyanomethyl ester group.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within the this compound molecule dictates its electrostatic potential, which in turn influences how it interacts with other molecules. Computational models can predict atomic charges and generate electrostatic potential maps. In this molecule, the electronegative oxygen, nitrogen, and sulfur atoms of the sulfamoyl and ester groups are expected to carry partial negative charges, while the hydrogen atoms and the carbon atom of the nitrile group would exhibit partial positive charges. This charge separation creates a dipole moment and defines regions of positive and negative electrostatic potential, which are critical for understanding intermolecular interactions.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformations with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By mapping the potential energy surface as a function of key dihedral angles, computational chemists can predict the preferred shapes of the molecule in different environments. For this compound, key rotations would include the C-S bond of the sulfamoyl group and the C-O bond of the ester linkage. Identifying the global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis or its potential reactions with other chemical species.
Transition State Characterization
A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. Characterizing the geometry and energy of transition states is fundamental to understanding the kinetics of a reaction. For a hypothetical reaction involving this compound, computational methods such as density functional theory (DFT) would be employed to locate the transition state structure connecting the reactants and products.
Molecular Recognition and Interaction Modeling of this compound
The interaction of small molecule inhibitors with their protein targets is a cornerstone of drug design and discovery. For this compound, a compound belonging to the sulfonamide class of carbonic anhydrase (CA) inhibitors, understanding its molecular recognition by and binding to various CA isozymes is crucial for elucidating its potential as a selective inhibitor. Theoretical and computational chemistry investigations provide invaluable insights into these interactions at an atomic level.
Ligand-Protein Binding Thermodynamics (e.g., with Carbonic Anhydrase Isozymes)
Isothermal titration calorimetry (ITC) and fluorescent thermal shift assays (FTSA) are powerful techniques used to determine the thermodynamic parameters of ligand-protein binding. nih.govnih.gov For sulfonamides binding to carbonic anhydrase, the binding process is typically enthalpy-driven, characterized by a favorable negative ΔH, and often accompanied by an unfavorable negative ΔS. The negative enthalpy change arises from the formation of favorable interactions, such as the coordination of the sulfonamide zinc-binding group to the catalytic zinc ion and hydrogen bonds with active site residues. The negative entropy change is often attributed to the loss of conformational freedom of the ligand and protein upon binding.
The intrinsic binding affinity, represented by the dissociation constant (Kd), is a direct measure of the inhibitor's potency. For a series of methyl 5-sulfamoyl-benzoates, which are structurally analogous to this compound, their binding affinities for the twelve catalytically active human CA isozymes have been determined. These studies reveal that minor modifications to the ester group can influence binding affinity and selectivity across the CA isozyme family.
Below is a representative table of dissociation constants (Kd) for a closely related compound, methyl 4-chloro-3-sulfamoylbenzoate, against various human carbonic anhydrase isozymes, illustrating the typical range of affinities observed for this class of inhibitors.
Table 1: Dissociation Constants (Kd) of a Representative Sulfonamide Inhibitor (Methyl 4-chloro-3-sulfamoylbenzoate) for Human Carbonic Anhydrase Isozymes
| Carbonic Anhydrase Isozyme | Dissociation Constant (Kd) in nM |
| hCA I | 78 |
| hCA II | 12 |
| hCA III | >10000 |
| hCA IV | 35 |
| hCA VA | 89 |
| hCA VB | 45 |
| hCA VI | 98 |
| hCA VII | 5.6 |
| hCA IX | 2.8 |
| hCA XII | 4.5 |
| hCA XIII | 15 |
| hCA XIV | 65 |
Note: The data presented in this table is for a representative compound from a closely related series and is intended to be illustrative of the binding affinities of this class of inhibitors. The actual values for this compound may vary.
The Gibbs free energy of binding (ΔG) can be calculated from the dissociation constant using the equation ΔG = RTln(Kd), where R is the gas constant and T is the temperature in Kelvin. The enthalpy (ΔH) and entropy (ΔS) contributions provide a more detailed picture of the binding forces. A favorable enthalpic contribution suggests strong, direct interactions, while the entropic term reflects changes in the system's disorder, including the release of water molecules from the binding site, often referred to as the hydrophobic effect.
Structural Basis of Molecular Interactions
The precise three-dimensional arrangement of a ligand within the active site of its target protein is fundamental to its inhibitory activity and selectivity. X-ray crystallography and molecular docking simulations are the primary tools used to visualize and analyze these interactions. nih.govnih.gov
For sulfonamide inhibitors of carbonic anhydrase, a canonical binding mode is well-established. The deprotonated sulfonamide group (SO2NH-) coordinates directly to the Zn(II) ion at the bottom of the active site cavity, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.gov This interaction is a hallmark of this class of inhibitors.
In addition to the crucial zinc coordination, the inhibitor forms a network of hydrogen bonds and van der Waals interactions with amino acid residues lining the active site. For this compound, the following interactions are predicted based on the known structures of similar inhibitors in complex with carbonic anhydrases:
Zinc Coordination: The nitrogen atom of the sulfonamide group is expected to be a primary ligand for the catalytic Zn(II) ion.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Thr199. The sulfamoyl (SO2NH2) group can also engage in hydrogen bonding with the side chain of Gln92.
Interactions of the Benzoate (B1203000) Moiety: The benzene (B151609) ring of the 3-sulfamoylbenzoate scaffold is likely to be involved in van der Waals interactions with hydrophobic residues in the active site, such as Val121, Val143, Leu198, and Trp209. The orientation of the benzoate ring can significantly influence selectivity among different CA isozymes due to variations in the amino acid composition of the active site.
Molecular dynamics simulations can further complement these static pictures by providing insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interactions and potential conformational changes. nih.govmdpi.com
Table 2: Key Interacting Residues in the Active Site of Carbonic Anhydrase II with Sulfonamide Inhibitors
| Interacting Residue | Type of Interaction |
| Zn(II) | Coordination |
| His94 | Part of the zinc-coordinating histidine triad |
| His96 | Part of the zinc-coordinating histidine triad |
| His119 | Part of the zinc-coordinating histidine triad |
| Gln92 | Hydrogen bonding with the sulfonamide group |
| Thr199 | Hydrogen bonding with the sulfonamide group |
| Thr200 | van der Waals contacts |
| Val121, Val143, Leu198 | Hydrophobic interactions with the aromatic ring |
| Trp209 | van der Waals contacts |
Note: This table lists the common interacting residues for sulfonamide inhibitors with carbonic anhydrase II. The specific interactions for this compound may vary and are dependent on the specific CA isozyme.
Applications in Contemporary Organic Synthesis and Chemical Probe Development
Building Block for Complex Chemical Architectures
Beyond its role in protection chemistry, the 3-sulfamoylbenzoate core of the molecule serves as a versatile building block for more complex structures, particularly in the fields of medicinal chemistry and materials science. The presence of the aromatic ring, carboxylic acid (or its ester), and the sulfonamide group provides multiple points for synthetic modification.
While direct examples of Cyanomethyl 3-sulfamoylbenzoate in heterocyclic synthesis are not extensively documented, its parent structure, 3-sulfamoylbenzoic acid, and its isomers are recognized precursors for creating heterocyclic systems. google.com For example, the related 4-sulfamoylbenzoic acid is utilized as a crosslinking agent and can be converted into isocyanate derivatives, which are key intermediates for synthesizing a wide variety of nitrogen-containing heterocycles. sigmaaldrich.com The reactive sites on the sulfamoylbenzoic acid scaffold—the carboxylic acid, the aromatic ring, and the sulfonamide nitrogen—can all participate in cyclization reactions to form diverse ring systems, a common strategy in drug discovery.
The 3-sulfamoylbenzoate structure is a key pharmacophore for a class of enzyme inhibitors, making it a valuable intermediate in the synthesis of chemical probes.
Enzyme Inhibitors like Carbonic Anhydrase IX: The primary sulfonamide group (-SO₂NH₂) is the quintessential feature for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). chemrxiv.orgmdpi.com The 3-sulfamoylbenzoic acid moiety is an ideal starting point for designing inhibitors of these enzymes. Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many cancers in response to hypoxia, playing a critical role in tumor growth and metastasis. chemrxiv.org Consequently, selective CA IX inhibitors are sought after as potential anticancer agents and as chemical probes to study tumor biology. mdpi.com Synthetically, the 3-sulfamoylbenzoic acid core can be elaborated by coupling other molecular fragments to the carboxylic acid or the aromatic ring to enhance binding affinity and selectivity for the CA IX isoform over other CAs present in healthy tissue. nih.govresearchgate.net
Enzyme Inhibitors like Ribonucleotide Reductase M1: There is currently no significant literature to suggest that this compound or its core structure is a common precursor for the synthesis of inhibitors targeting Ribonucleotide Reductase M1.
Development of Chemical Tools for Investigating Molecular Mechanisms
The development of potent and selective small-molecule inhibitors is fundamental to the creation of chemical probes—tools designed to modulate a specific protein's function within a biological system. nih.govtandfonline.com These probes allow researchers to investigate the roles of individual proteins in cellular processes and disease states with a high degree of temporal control, complementing genetic methods. mskcc.orgfebs.org
An inhibitor derived from the 3-sulfamoylbenzoate scaffold targeting CA IX serves as a perfect example of such a chemical tool. By selectively inhibiting CA IX in cancer cells, researchers can probe the downstream effects on cellular pH regulation, proliferation, and invasion. chemrxiv.orgmdpi.com This allows for the validation of CA IX as a therapeutic target and helps to unravel the complex molecular mechanisms underlying tumor survival in hypoxic environments. The quality of a chemical probe is defined by its potency, selectivity, and characterized mechanism of action, ensuring that the observed biological effects can be confidently attributed to the modulation of its intended target. nih.gov The synthesis of such precise tools is a cornerstone of modern chemical biology and drug discovery.
Emerging Research Avenues and Methodological Innovations
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The traditional synthesis of esters and sulfonamides often involves multi-step processes with harsh reagents and significant waste generation. Modern synthetic chemistry is actively pursuing greener and more efficient alternatives. For the synthesis of Cyanomethyl 3-sulfamoylbenzoate, this translates to exploring novel routes that minimize environmental impact while maximizing yield and purity.
One promising approach involves the direct conversion of carboxylic acids into their corresponding cyanomethyl esters. researchgate.net This can be achieved under mild conditions, for example, by reacting the carboxylic acid with chloroacetonitrile (B46850). researchgate.net Such methods circumvent the need for more hazardous reagents like acid halides. google.com Another innovative strategy is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, which streamlines the process by reducing the number of isolation and purification steps. Research into mechanosynthesis, a solvent-free technique, also presents a sustainable pathway for producing sulfonamides.
Furthermore, the development of novel catalytic systems is crucial. For instance, the use of cost-effective and environmentally benign catalysts for both esterification and sulfonamide formation is a key area of research. These advancements are not only economically advantageous but also align with the principles of green chemistry.
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers significant advantages over traditional batch processing. acs.orgrsc.org Its integration into the synthesis of compounds like this compound can lead to enhanced safety, scalability, and product consistency. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. nih.gov
The automation of flow synthesis platforms further revolutionizes the production of complex molecules. google.commdpi.com Fully automated systems can perform multi-step syntheses, including reaction, work-up, and purification, without manual intervention. This not only increases throughput but also improves reproducibility and allows for the rapid screening of reaction conditions to identify optimal parameters. For the synthesis of this compound, an automated flow system could sequentially handle the esterification of 3-sulfamoylbenzoic acid and the subsequent introduction of the cyanomethyl group, or vice-versa, in a highly controlled and efficient manner. acs.orgmdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Organic Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced, leading to faster reactions |
| Safety | Handling of hazardous materials can be risky | Smaller reaction volumes enhance safety |
| Scalability | Often challenging and non-linear | More straightforward and predictable |
| Reproducibility | Can be variable between batches | High, due to precise process control |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are at the forefront of this analytical revolution. For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of the esterification and sulfonamide formation steps. researchgate.netresearchgate.net
For example, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch in the IR spectrum can provide a real-time measure of the esterification reaction's progress. Similarly, 2D NMR techniques can offer detailed structural information on the intermediates and final product as they are formed in the reaction mixture. researchgate.net
Mass spectrometry (MS) is another powerful tool, particularly when coupled with liquid chromatography (LC-MS). It can be used to identify and quantify the reactants, intermediates, and products in a reaction mixture with high sensitivity and selectivity. nih.govacs.orgresearchgate.netacgpubs.org High-resolution mass spectrometry (HRMS) is especially valuable for confirming the elemental composition of the synthesized compounds. acs.org
Data-Driven and AI-Assisted Design of Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyanomethyl 3-sulfamoylbenzoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions. For example, a common approach involves coupling 3-sulfamoylbenzoic acid derivatives with cyanomethyl halides under basic conditions (e.g., triethylamine) to neutralize acidic byproducts. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the cyanomethyl group .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Base | Triethylamine | 60–75% |
| Solvent | Anhydrous DMF | 70–80% |
Q. How is this compound characterized to confirm structural integrity?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify sulfamoyl and cyanomethyl group positions.
- HPLC-MS to assess purity (>95%) and molecular weight.
- FT-IR to confirm functional groups (e.g., S=O stretching at ~1150 cm⁻¹, C≡N at ~2250 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a versatile intermediate for designing enzyme inhibitors. For instance, its sulfamoyl group can interact with catalytic residues in targets like carbonic anhydrase or ribonucleotide reductase. Researchers modify the cyanomethyl moiety to enhance metabolic stability or solubility .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodology : Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:
- Repetitive recrystallization to isolate pure isomers.
- Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental results .
Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Electronic tuning : Electron-withdrawing substituents on the benzoate ring direct nucleophiles to the cyanomethyl group.
- Catalytic systems : Pd/Cu catalysts enhance cross-coupling efficiency with arylboronic acids, achieving >85% regioselectivity in Suzuki-Miyaura reactions .
Q. How do structural modifications of this compound affect its pharmacokinetic properties?
- Methodology :
- LogP optimization : Replace the cyanomethyl group with trifluoromethyl to improve blood-brain barrier penetration (LogP reduction from 2.1 to 1.6).
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .
Q. What analytical techniques are recommended to resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Target engagement assays : Use SPR or ITC to measure binding affinity directly, avoiding indirect readouts like cell viability .
Data-Driven Research Challenges
Q. How can researchers validate the environmental stability of this compound under varying pH conditions?
- Methodology :
- Hydrolysis studies : Monitor degradation kinetics at pH 2–12 using LC-MS. The cyanomethyl group hydrolyzes rapidly under alkaline conditions (t₁/₂ = 2.5 hrs at pH 12).
- Degradation products : Identify byproducts (e.g., 3-sulfamoylbenzoic acid) via GC-MS .
Q. What computational tools predict the binding mode of this compound derivatives with protein targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen derivatives against crystal structures (e.g., PDB: 1T4G for carbonic anhydrase).
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize candidates with low RMSD fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
